molecular formula C9H7FO4 B8626624 2-Acetoxy-4-fluorobenzoic acid

2-Acetoxy-4-fluorobenzoic acid

Cat. No.: B8626624
M. Wt: 198.15 g/mol
InChI Key: SZRURFBLYYTXDN-UHFFFAOYSA-N
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Description

2-Acetoxy-4-fluorobenzoic acid is a fluorinated aromatic compound derived from benzoic acid, featuring an acetoxy group (-OAc) at the ortho position (C2) and a fluorine atom at the para position (C4). This structural configuration confers distinct physicochemical properties, including altered acidity, solubility, and reactivity compared to its parent compound, 4-fluorobenzoic acid .

Properties

Molecular Formula

C9H7FO4

Molecular Weight

198.15 g/mol

IUPAC Name

2-acetyloxy-4-fluorobenzoic acid

InChI

InChI=1S/C9H7FO4/c1-5(11)14-8-4-6(10)2-3-7(8)9(12)13/h2-4H,1H3,(H,12,13)

InChI Key

SZRURFBLYYTXDN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=CC(=C1)F)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares 2-acetoxy-4-fluorobenzoic acid with structurally related compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents (Positions) Functional Groups
This compound C₉H₇FO₄* ~214.15 -F (C4), -OAc (C2) Carboxylic acid, Acetoxy
4-Fluorobenzoic acid C₇H₅FO₂ 140.11 -F (C4) Carboxylic acid
Methyl 2-acetyl-4-fluorobenzoate C₁₀H₉FO₃ 196.18 -F (C4), -Acetyl (C2) Methyl ester, Acetyl

*Inferred from structural analogs.

Key Observations :

  • Acidity : The presence of the electron-withdrawing fluorine atom in 4-fluorobenzoic acid lowers the pKa of the carboxylic acid group compared to unsubstituted benzoic acid . In this compound, the acetoxy group at C2 may further modulate acidity through steric and electronic effects.
  • Lipophilicity : Methyl 2-acetyl-4-fluorobenzoate, an ester derivative, exhibits higher lipophilicity than 4-fluorobenzoic acid due to reduced polarity from the methyl ester group . Similarly, the acetoxy group in this compound likely increases lipophilicity compared to its hydroxylated analogs.
Reactivity and Stability
  • This contrasts with methyl 2-acetyl-4-fluorobenzoate, where the ester group may hydrolyze to yield 2-acetyl-4-fluorobenzoic acid .
  • However, fluorinated aromatic compounds are often explored for pharmaceutical applications due to enhanced metabolic stability.
Substituent Effects
  • Halogen Position : The para -fluorine in 4-fluorobenzoic acid and this compound enhances electron withdrawal, stabilizing the deprotonated form of the carboxylic acid. In contrast, ortho -substituted analogs (e.g., 2-chloro-4-hydroxybenzoic acid ) may exhibit steric hindrance.
  • Functional Group Interplay : The acetoxy group in this compound introduces both steric bulk and moderate electron-withdrawing effects, which could influence interactions in catalytic or biological systems.

Q & A

Q. What synthetic strategies are recommended for preparing 2-acetoxy-4-fluorobenzoic acid, and how can reaction conditions be optimized?

The synthesis of substituted benzoic acid derivatives typically involves halogenation, acetylation, and functional group protection/deprotection. For this compound:

  • Step 1 : Fluorination of a benzoic acid precursor (e.g., via electrophilic aromatic substitution using a fluorinating agent like Selectfluor™).
  • Step 2 : Acetylation of the hydroxyl group at the 2-position using acetic anhydride under acidic or basic catalysis.
  • Critical factors : Reaction temperature (e.g., fluorination at 0–5°C minimizes side products) and stoichiometric control of acetylating agents to prevent over-acetylation. Purification via recrystallization or column chromatography is essential to isolate the target compound .

Q. How can the purity and structural integrity of this compound be validated experimentally?

  • Analytical techniques :
    • HPLC/GC-MS : Quantify purity and detect residual solvents or byproducts.
    • NMR spectroscopy : Confirm substituent positions (e.g., 19F^{19}\text{F} NMR for fluorine, 1H^{1}\text{H} NMR for acetoxy group integration).
    • X-ray crystallography : Resolve crystal structure using programs like SHELXL for precise bond-length/angle validation .
  • Common pitfalls : Signal splitting in NMR due to rotameric forms of the acetoxy group; address via variable-temperature NMR .

Advanced Research Questions

Q. How do electronic effects of the acetoxy and fluorine substituents influence the reactivity of this compound in nucleophilic acyl substitution?

  • Mechanistic insight : The electron-withdrawing fluorine at the 4-position activates the carboxylic acid toward nucleophilic attack, while the acetoxy group at the 2-position sterically hinders approach from certain angles.
  • Experimental validation : Compare reaction rates with analogues (e.g., 2-hydroxy-4-fluorobenzoic acid) under identical conditions. Use DFT calculations to model transition states and electron density maps .

Q. What crystallographic challenges arise during structure refinement of this compound, and how can they be resolved?

  • Challenges :
    • Disorder in the acetoxy group due to rotational freedom.
    • Weak scattering from fluorine atoms, leading to poor electron density maps.
  • Solutions :
    • Use high-resolution synchrotron data (λ<1\lambda < 1 Å) for better fluorine localization.
    • Apply restraints in SHELXL to model disordered acetoxy conformers .
    • Validate with Hirshfeld surface analysis to confirm intermolecular interactions .

Q. How can researchers reconcile contradictory biological activity data for this compound across different assay systems?

  • Case study : Discrepancies in antimicrobial activity (e.g., Gram-positive vs. Gram-negative bacteria) may stem from:
    • Differential permeability due to the compound’s lipophilicity (logP ~1.5).
    • pH-dependent solubility in assay media (carboxylic acid protonation state).
  • Methodological adjustments :
    • Standardize assay conditions (pH, solvent/DMSO concentration).
    • Use isothermal titration calorimetry (ITC) to quantify binding constants with target enzymes .

Q. What strategies are effective for scaling up the synthesis of this compound while maintaining yield and purity?

  • Process optimization :
    • Replace batch reactors with flow chemistry for controlled fluorination/acetylation.
    • Implement in-line FTIR monitoring to track reaction progress and intermediates.
  • Downstream challenges :
    • Crystallization scale-up: Use anti-solvent addition (e.g., water) to enhance yield.
    • Address polymorphism via seeding with pre-characterized crystals .

Data Analysis & Troubleshooting

Q. How should researchers interpret conflicting spectral data (e.g., NMR vs. IR) for this compound?

  • Example : A missing carbonyl peak in IR but present in 13C^{13}\text{C} NMR suggests sample hydration or keto-enol tautomerism.
  • Resolution :
    • Dry the sample rigorously (e.g., azeotropic distillation with toluene).
    • Acquire IR spectra in non-polar solvents (e.g., CCl4_4) to minimize hydrogen bonding artifacts .

Q. What computational tools are recommended for predicting the physicochemical properties of this compound?

  • Software :
    • ADMET Predictor™ : Estimate logP, solubility, and metabolic stability.
    • Gaussian : Calculate electrostatic potential surfaces to predict reactivity.
  • Validation : Cross-check with experimental data (e.g., experimental vs. predicted pKa) .

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